(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride
Description
IUPAC Nomenclature and Systematic Identification
The compound (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride is systematically identified by its IUPAC name, which emphasizes its stereochemical configuration, substituent positions, and ionic structure. The primary components include:
- Triphenylphosphonium cation : A positively charged phosphorus atom coordinated to three phenyl groups.
- (E,E)-penta-2,4-dienyl substituent : A conjugated diene system with trans (E) stereochemistry at both double bonds.
- 2,6,6-trimethylcyclohexen-1-yl group : A substituted cyclohexene ring with three methyl substituents.
Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 53282-28-3 |
| EINECS Number | 258-461-0 |
| IUPAC Name | (E,E)-[3-Methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl]-triphenylphosphanium;chloride |
| SMILES String | CC1(C)CCCC(C)=C1/C=C/C(C)=C/CP+(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
This systematic naming reflects the compound’s ionic nature, geometric isomerism, and substituent arrangement.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₃₃H₃₈ClP , with a computed molecular weight of 501.1 g/mol (PubChem). The structure comprises:
- Triphenylphosphine moiety : Three phenyl groups (C₁₈H₁₅) bonded to phosphorus.
- Diene-substituted cyclohexene : A penta-2,4-dienyl chain (C₅H₇) attached to a 2,6,6-trimethylcyclohexene (C₈H₁₂).
The molecular weight is validated by multiple sources, including ChemIndex and PubChem, which confirm the absence of discrepancies in elemental composition.
X-ray Crystallography and Conformational Studies
While direct crystallographic data for this compound are unavailable, insights can be drawn from related triphenylphosphonium salts. For example, (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate exhibits a monoclinic crystal system with space group P2₁/c and lattice parameters:
| Parameter | Value |
|---|---|
| a (Å) | 11.6061(2) |
| b (Å) | 19.7791(4) |
| c (Å) | 11.1982(3) |
| β (°) | 116.278(3) |
| Volume (ų) | 2304.98(10) |
These studies highlight the importance of X-ray crystallography in resolving conformational ambiguities, such as diene geometry and cyclohexene chair conformations. However, crystallization challenges for this compound—due to its ionic character and bulky substituents—may explain the lack of published data.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR Analysis
The ¹H NMR spectrum would reveal distinct signals for:
- Triphenylphosphine protons : Aromatic protons (∼7.0–7.5 ppm) with integration ratios corresponding to five equivalent phenyl groups.
- Penta-2,4-dienyl protons : Trans-vinyl protons (∼5.5–6.5 ppm) with coupling constants reflecting conjugation.
- Cyclohexene substituents : Methyl groups (∼1.0–1.5 ppm) and allylic protons (∼2.0–2.5 ppm).
¹³C NMR Analysis
Key carbon environments include:
| Carbon Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 125–140 | Singlet (quaternary) |
| Vinyl (C=CH) | 115–130 | Doublet (coupled to adjacent carbons) |
| Cyclohexene (C=CH₂) | 110–120 | Singlet (quaternary) |
| Methyl (CH₃) | 15–25 | Singlet |
Data for analogous compounds, such as cinnamyltriphenylphosphonium chloride, suggest similar shifts for vinyl and aromatic carbons.
Infrared (IR) Absorption Profiles
The IR spectrum would display:
| Functional Group | Absorption Band (cm⁻¹) | Intensity |
|---|---|---|
| C=C (conjugated diene) | 1600–1650 | Strong |
| Aromatic C–H (stretch) | 3000–3100 | Medium |
| P–C (stretch) | 500–600 | Weak |
The absence of carbonyl peaks confirms the lack of ketone or ester functionalities.
UV-Vis Chromophoric Properties
The conjugated penta-2,4-dienyl system acts as the primary chromophore, with a π→π* transition. Applying the Woodward–Fieser rules for dienes:
| Substituent | Contribution (nm) |
|---|---|
| Base value (acyclic diene) | 214 |
| Triphenylphosphine substituent | +30 |
| 2,6,6-Trimethylcyclohexene | +5 (per methyl) |
| Total λₘₐₓ | ~280–300 |
This prediction aligns with UV-Vis data for similar conjugated systems, though experimental validation is required.
Properties
IUPAC Name |
[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl]-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38P.ClH/c1-27(22-23-32-28(2)15-14-25-33(32,3)4)24-26-34(29-16-8-5-9-17-29,30-18-10-6-11-19-30)31-20-12-7-13-21-31;/h5-13,16-24H,14-15,25-26H2,1-4H3;1H/q+1;/p-1/b23-22+,27-24+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNBBYCRJLETKC-IUKQBHTCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53282-28-3 | |
| Record name | Phosphonium, [(2E,4E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadien-1-yl]triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53282-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E,E)-(3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl)triphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride (CAS No. 53282-28-3) is a phosphonium salt that has garnered attention in biological research due to its unique properties and potential applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and cytotoxicity against various cancer cell lines.
- Molecular Formula : C33H38ClP
- Molecular Weight : 501.09 g/mol
- CAS Number : 53282-28-3
Synthesis and Structure
The compound is synthesized through a multi-step reaction involving the coupling of triphenylphosphine with an appropriate alkene precursor. The structure features a triphenylphosphonium moiety that enhances the compound's lipophilicity, facilitating its accumulation in mitochondrial membranes.
The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The triphenylphosphonium cation is known to selectively accumulate in mitochondria due to the negative membrane potential. This accumulation can lead to several biological effects:
- Inhibition of Mitochondrial Function : The compound disrupts mitochondrial bioenergetics by impairing oxidative phosphorylation, leading to reduced ATP production.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS generation can trigger apoptosis in cancer cells while sparing normal cells.
- Selective Cytotoxicity : The compound exhibits higher toxicity towards fast-growing cancer cells compared to non-malignant cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | <10 | Induction of apoptosis via ROS generation |
| A375 (Melanoma) | <5 | Mitochondrial dysfunction |
| PC-3 (Prostate) | <15 | Inhibition of de novo DNA synthesis |
| T-47D (Breast) | <20 | Disruption of mitochondrial membrane potential |
The cytotoxicity was assessed using MTT assays and other viability assays that measure cell proliferation and apoptosis.
Case Studies
- Case Study 1 : A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in significant cell death at concentrations below 10 µM. The mechanism involved increased ROS levels leading to oxidative stress and subsequent apoptosis.
- Case Study 2 : In A375 melanoma cells, the compound was shown to induce mitochondrial dysfunction at concentrations as low as 5 µM. This effect was linked to a decrease in ATP levels and an increase in cellular stress markers.
- Case Study 3 : Research on PC-3 prostate cancer cells revealed that the compound inhibited DNA synthesis without affecting non-malignant fibroblast cells at similar concentrations, highlighting its selective action against cancerous tissues.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium Chloride and Analogs
Preparation Methods
Synthesis of the Alkyl Halide Precursor
- The key starting material is the (E,E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl halide, often prepared by halogenation of the corresponding alcohol or by substitution reactions on the corresponding allylic system.
- The synthesis typically involves selective halogenation at the terminal position of the conjugated diene chain, preserving the double bond geometry.
- Careful control of temperature and reaction time is essential to maintain the (E,E) configuration and avoid cis-trans isomerization.
Quaternization with Triphenylphosphine
- The alkyl halide precursor is reacted with triphenylphosphine under reflux conditions in an inert solvent such as toluene or acetonitrile.
- The reaction proceeds via nucleophilic substitution, forming the phosphonium salt.
- The reaction mixture is often stirred for several hours to ensure complete conversion.
- The product precipitates out or can be isolated by solvent evaporation and recrystallization.
Purification and Characterization
- The crude phosphonium chloride is purified by recrystallization from solvents like ethanol or acetone.
- Purity and stereochemistry are confirmed by NMR spectroscopy, particularly ^1H and ^31P NMR, and by mass spectrometry.
- The retention of the (E,E) configuration is verified by coupling constants and chemical shift analysis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation of precursor | NBS or other halogenating agent, low temp | Maintain (E,E) geometry, avoid overreaction |
| Quaternization | Triphenylphosphine, reflux, inert solvent | Typically 6-12 hours, inert atmosphere preferred |
| Purification | Recrystallization in ethanol or acetone | Ensures removal of triphenylphosphine oxide and impurities |
Research Findings and Variations
- The preparation method is well-established in the context of vitamin A acetate intermediate synthesis, with the phosphonium salt serving as a key Wittig reagent for coupling reactions.
- Studies emphasize the importance of stereochemical control during halogenation and quaternization to ensure the biological activity of downstream products.
- Alternative solvents and mild bases have been explored to improve yield and reduce side reactions.
- The phosphonium salt's stability under storage and reaction conditions is critical, with reports recommending storage under inert atmosphere and low temperature to prevent degradation.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Starting Materials | (E,E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl halide, triphenylphosphine |
| Key Reaction Type | Nucleophilic substitution (quaternization) |
| Solvents Used | Toluene, acetonitrile, ethanol, acetone |
| Temperature Range | Ambient to reflux (approx. 80-110°C) |
| Reaction Time | 6-12 hours |
| Purification | Recrystallization |
| Analytical Techniques | ^1H NMR, ^31P NMR, MS, melting point |
| Yield | Typically moderate to high (variable with scale and conditions) |
| Stability | Sensitive to light and moisture; store under inert atmosphere |
Q & A
Basic Questions
Q. What are the key steps in synthesizing (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a Wittig reaction between a stabilized ylide (triphenylphosphonium salt) and a conjugated dienyl aldehyde. Critical steps include controlling stereochemistry (E,E-configuration) via reaction temperature and solvent polarity. Purification is achieved via recrystallization in dichloromethane/hexane mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane gradient). Purity can be confirmed by HPLC (>98%) and elemental analysis .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyclohexenyl methyl groups (δ 1.0–1.2 ppm), conjugated dienyl protons (δ 5.5–6.5 ppm), and triphenylphosphonium aromatic signals (δ 7.4–7.8 ppm).
- IR : Confirm the absence of hydroxyl groups (no broad peak ~3200–3600 cm⁻¹) and presence of C=C stretching (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Identify the molecular ion [M-Cl]+ at m/z 529.3 .
Advanced Research Questions
Q. How can experimental design principles address contradictions in crystallographic data for this phosphonium salt?
- Methodological Answer : Contradictions in unit cell parameters or electron density maps may arise from disorder in the cyclohexenyl or dienyl groups. Use SHELXL-2018 for refinement, applying restraints to bond lengths/angles and partitioning occupancy for disordered atoms. Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental geometries. For ambiguous cases, supplement with solid-state NMR to resolve dynamic disorder .
Q. What experimental frameworks are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Adopt a split-plot factorial design (as in ) with:
- Main plots : pH (4, 7, 10) adjusted using buffer solutions.
- Subplots : Temperature (25°C, 40°C, 60°C).
- Response variables : Degradation rate (HPLC), chloride ion release (ion chromatography), and structural integrity (FTIR). Include triplicate samples and ANOVA for statistical significance. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
Q. How can environmental fate studies be structured to assess this compound’s ecological impact?
- Methodological Answer : Follow Project INCHEMBIOL’s framework ():
- Abiotic transformations : Hydrolysis half-life (pH 4–9, 25°C) and photolysis under UV light (λ = 254 nm).
- Biotic transformations : Aerobic/anaerobic biodegradation assays (OECD 301F/311).
- Partitioning : Measure log Kow (octanol-water) via shake-flask method and soil adsorption coefficient (Kd) using batch equilibrium. Toxicity endpoints (e.g., Daphnia magna LC50) should align with REACH guidelines .
Theoretical and Methodological Integration
Q. How can the quadripolar methodological model (Bruyne et al.) guide research on this compound’s reactivity?
- Methodological Answer : Apply the four poles:
- Theoretical : Link to hyperconjugation effects in phosphonium ylides.
- Epistemological : Validate reaction mechanisms via kinetic isotope effects (KIE) studies.
- Morphological : Use X-ray crystallography to correlate steric effects (cyclohexenyl substituents) with reactivity.
- Technical : Optimize synthetic yields via DoE (Design of Experiments) software (e.g., MODDE) .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?
- Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments may stem from solvent effects or basis set limitations. Re-run DFT calculations with PCM solvation models (e.g., water, DMSO) and hybrid functionals (B3LYP-D3). Cross-check with UV-Vis spectroscopy (λmax in solvent vs. gas-phase predictions). Use multivariate regression to identify dominant variables .
Data Presentation Guidelines
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
